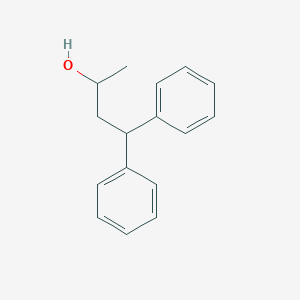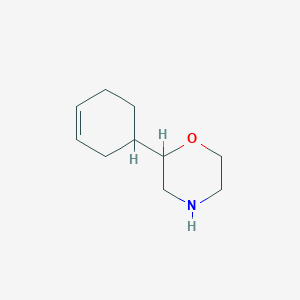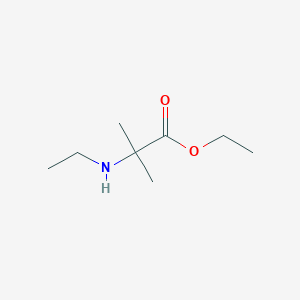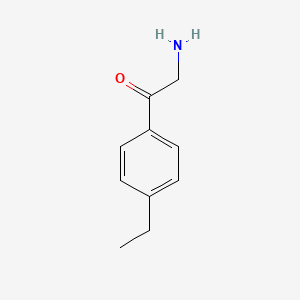
Ethanone, 2-amino-1-(4-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-amino-1-(4-ethylphenyl)-, also known as 2-amino-1-(4-ethylphenyl)ethanone, is an organic compound with the molecular formula C10H13NO. This compound is characterized by the presence of an amino group attached to the ethanone backbone, with a 4-ethylphenyl group as a substituent. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of 4-Ethylacetophenone: : One common method involves the amination of 4-ethylacetophenone. This can be achieved through reductive amination, where 4-ethylacetophenone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst like palladium on carbon.
-
Strecker Synthesis: : Another method is the Strecker synthesis, which involves the reaction of 4-ethylbenzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino ketone.
Industrial Production Methods
Industrial production of 2-amino-1-(4-ethylphenyl)ethanone typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles under specific conditions.
-
Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol, 2-amino-1-(4-ethylphenyl)ethanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-amino-1-(4-ethylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-amino-1-(4-ethylphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural similarity to certain neurotransmitters makes it a candidate for studying biochemical pathways and mechanisms of action.
Medicine
In medicine, derivatives of 2-amino-1-(4-ethylphenyl)ethanone are explored for their potential therapeutic properties. These derivatives may exhibit activity as analgesics, anti-inflammatory agents, or other pharmacological effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 2-amino-1-(4-ethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: Lacks the amino group, making it less reactive in certain types of reactions.
4-Ethylacetophenone: Similar structure but without the amino group, limiting its applications in biological systems.
2-Aminoacetophenone: Similar but lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Amino-1-(4-ethylphenyl)ethanone is unique due to the presence of both an amino group and a 4-ethylphenyl group. This combination imparts distinct reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-amino-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7,11H2,1H3 |
Clé InChI |
JTKYCUVENBFCFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



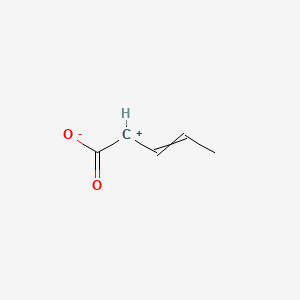

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)

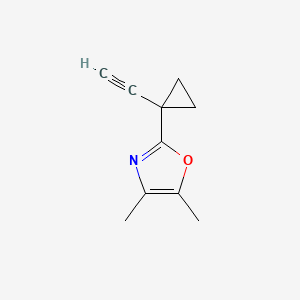
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
